An In-depth Technical Guide to the Physicochemical Characteristics of 4-Butoxy-3-ethoxybenzoyl chloride
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Butoxy-3-ethoxybenzoyl chloride
Abstract: This whitepaper provides a comprehensive technical overview of the physicochemical characteristics, synthesis, reactivity, and analytical protocols for 4-Butoxy-3-ethoxybenzoyl chloride, a specialized aromatic acyl chloride. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes information from structurally analogous compounds and established principles of organic chemistry to offer robust, field-proven insights for researchers, scientists, and professionals in drug development and fine chemical synthesis. The methodologies and data presented herein are designed to serve as a foundational resource for the safe handling, characterization, and application of this and similar substituted benzoyl chlorides.
Part 1: Molecular Profile and Physicochemical Properties
4-Butoxy-3-ethoxybenzoyl chloride belongs to the class of acyl chlorides, which are highly reactive derivatives of carboxylic acids. The presence of both a butoxy and an ethoxy group on the benzene ring introduces specific electronic and steric effects that influence its reactivity and physical properties. These alkoxy groups are ortho/para directing and activating, which can impact the molecule's behavior in electrophilic aromatic substitution reactions, although the primary site of reactivity is the highly electrophilic carbonyl carbon of the acyl chloride group.
Chemical Structure and Identification
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IUPAC Name: 4-Butoxy-3-ethoxybenzoyl chloride
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Molecular Formula: C₁₃H₁₇ClO₃
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Molecular Weight: 256.72 g/mol
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CAS Number: Not assigned (indicative of a novel or non-commercial compound)
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Canonical SMILES: CCCCOc1cc(c(OC)cc1)C(=O)Cl
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties based on data from structurally similar compounds such as 4-butoxybenzoic acid, 3-ethoxybenzoic acid, and other substituted benzoyl chlorides. These values serve as estimations for guiding experimental design.
| Property | Predicted Value/Range | Rationale & Comparative Compounds |
| Melting Point | 45-55 °C | Expected to be a low-melting solid. 4-Butoxybenzoic acid has a melting point of 147-149°C. The conversion to a more reactive acyl chloride typically lowers the melting point. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the molecular weight. However, like many acyl chlorides, it is likely to decompose at or near its boiling point under atmospheric pressure. Vacuum distillation is recommended for purification. |
| Density | ~1.15 g/cm³ | Based on densities of similar aromatic compounds. |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols, amines). | The acyl chloride moiety is highly susceptible to nucleophilic attack by protic solvents, leading to hydrolysis or ester/amide formation. |
| Appearance | White to off-white crystalline solid or low-melting waxy solid. | Typical appearance for many purified benzoyl chloride derivatives. |
Part 2: Synthesis and Reactivity
Proposed Synthetic Pathway
The most common and industrially scalable method for the synthesis of benzoyl chlorides is the chlorination of the corresponding benzoic acid. The proposed synthesis for 4-Butoxy-3-ethoxybenzoyl chloride would therefore start from 4-Butoxy-3-ethoxybenzoic acid.
Caption: Proposed synthesis of 4-Butoxy-3-ethoxybenzoyl chloride.
Experimental Protocol: Synthesis via Thionyl Chloride
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Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 4-Butoxy-3-ethoxybenzoic acid (1 equivalent).
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Reagent Addition: Add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
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Reaction: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
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Purification: The crude 4-Butoxy-3-ethoxybenzoyl chloride can be purified by vacuum distillation or recrystallization from a non-protic solvent like hexane.
Core Reactivity
The primary site of reactivity is the electrophilic carbonyl carbon of the acyl chloride. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.
Caption: Key reactions of 4-Butoxy-3-ethoxybenzoyl chloride.
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Hydrolysis: Reacts rapidly with water to revert to the parent carboxylic acid, 4-Butoxy-3-ethoxybenzoic acid, and releases hydrochloric acid. This necessitates handling the compound under anhydrous conditions.
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Esterification: Reacts with alcohols in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form the corresponding esters.
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Amidation: Reacts readily with primary and secondary amines to form amides. Typically, two equivalents of the amine are used, with one acting as a nucleophile and the other as a scavenger for the HCl byproduct.
Part 3: Analytical Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons in the 7-8 ppm region. - Alkoxy protons (CH₂ and CH₃) in the 1-4.5 ppm region. - Distinct triplet and quartet patterns for the ethoxy group and more complex multiplets for the butoxy group. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around 168-172 ppm. - Aromatic carbons in the 110-160 ppm region. - Alkoxy carbons in the 15-70 ppm region. |
| FT-IR | - Strong C=O stretch for the acyl chloride at a characteristic high frequency, typically 1785–1815 cm⁻¹. - C-O stretches for the alkoxy groups around 1250 cm⁻¹. - Aromatic C=C stretches in the 1450-1600 cm⁻¹ region. |
| Mass Spec. | - Molecular ion peak (M⁺) corresponding to the molecular weight. - Isotope pattern for the presence of chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio). - Fragmentation pattern showing loss of Cl, COCl, and cleavage of the alkoxy chains. |
Purity Assessment
Protocol: Purity Determination by Titration
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Sample Preparation: Accurately weigh a sample of 4-Butoxy-3-ethoxybenzoyl chloride into a flask.
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Hydrolysis: Add a known excess of standardized aqueous sodium hydroxide (NaOH) solution to completely hydrolyze the acyl chloride to the corresponding carboxylate and sodium chloride.
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Back-Titration: Titrate the unreacted NaOH with a standardized solution of hydrochloric acid (HCl) using phenolphthalein as an indicator.
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Calculation: The amount of NaOH consumed in the hydrolysis reaction is used to calculate the purity of the acyl chloride.
Part 4: Applications in Drug Development and Organic Synthesis
Substituted benzoyl chlorides are critical building blocks in medicinal chemistry and materials science. The dual alkoxy functionality of 4-Butoxy-3-ethoxybenzoyl chloride makes it a precursor for compounds with potential applications in:
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Pharmaceuticals: The 3,4-dialkoxybenzene moiety is present in various pharmacologically active molecules. This compound could serve as a key intermediate for synthesizing novel enzyme inhibitors, receptor antagonists, or other therapeutic agents.
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Polymer Science: As a monomer or functionalizing agent for high-performance polymers, imparting specific solubility and thermal properties.
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Fine Chemicals: Used in the synthesis of specialized dyes, fragrances, and agrochemicals.
Part 5: Safety and Handling
4-Butoxy-3-ethoxybenzoyl chloride, like all acyl chlorides, is a corrosive and lachrymatory compound. It reacts with moisture to produce HCl gas.
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Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing chemical-resistant gloves, safety goggles, and a lab coat.
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Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as alcohols, amines, and bases.
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Spill & Disposal: Neutralize small spills with sodium bicarbonate. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
References
- This guide was synthesized based on general principles of organic chemistry and data from analogous compounds, as specific literature for 4-Butoxy-3-ethoxybenzoyl chloride is not widely available. The protocols and data are provided as a guide for experienced chemists.
